3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
Overview
Description
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride is a chemical compound with a complex structure that includes a benzene ring, a sulfonyl chloride group, and a methoxyethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzene-1-sulfonyl chloride as the starting material.
Reaction Steps: The process involves the introduction of the methoxyethoxy group to the benzene ring. This can be achieved through a series of reactions including alkylation and chlorination.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl acids and sulfonyl esters.
Reduction Products: Sulfonic acids and sulfonamides.
Substitution Products: Sulfonate esters and sulfonamides.
Scientific Research Applications
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Pathways: The compound can participate in various biochemical pathways, including those involved in drug metabolism and polymerization reactions.
Comparison with Similar Compounds
Benzene-1-sulfonyl chloride: Similar structure but lacks the methoxyethoxy group.
4-Methoxybenzene-1-sulfonyl chloride: Similar sulfonyl chloride group but different position of the methoxy group.
2-Methoxyethanol: Contains the methoxyethoxy group but lacks the sulfonyl chloride functionality.
Uniqueness: The presence of both the methoxyethoxy group and the sulfonyl chloride group in 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride makes it unique compared to similar compounds. This combination allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
3-(2-methoxyethoxymethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-5-6-15-8-9-3-2-4-10(7-9)16(11,12)13/h2-4,7H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVJCTUVFUCMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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